REACTION_CXSMILES
|
Br.[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][N:11]2[CH:15]=[CH:14][O:13][C:12]2=[NH:16])=[CH:5][CH:4]=1>Cl[Ti](Cl)(Cl)Cl>[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:16]=[C:12]3[N:11]([CH:10]=2)[CH:15]=[CH:14][O:13]3)=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
1-(4-fluorophenyl)-2-(2-iminooxazol-3-yl)-ethanone hydrobromide salt
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Br.FC1=CC=C(C=C1)C(CN1C(OC=C1)=N)=O
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
catalyst
|
Smiles
|
Cl[Ti](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
Anhydrous toluene (100 ml) was added
|
Type
|
CUSTOM
|
Details
|
a dark precipitate was formed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
a reflux for 5.5 hrs
|
Duration
|
5.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The toluene was decanted
|
Type
|
ADDITION
|
Details
|
iced water (60 ml) was added to the residue (caution!), which
|
Type
|
ADDITION
|
Details
|
treated with saturated aqueous sodium carbonate solution until pH 8
|
Type
|
ADDITION
|
Details
|
A saturated aqueous sodium chloride solution was added (200 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted with two portions of 600 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=C2OC=CN2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |